molecular formula C9H5NS2 B15498423 Thieno[2,3-e][1,3]benzothiazole CAS No. 211-36-9

Thieno[2,3-e][1,3]benzothiazole

Cat. No.: B15498423
CAS No.: 211-36-9
M. Wt: 191.3 g/mol
InChI Key: CNNUAQWDSGNIRC-UHFFFAOYSA-N
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Description

Thieno[2,3-e][1,3]benzothiazole is a fused heterocyclic compound comprising a benzothiazole core annulated with a thiophene ring at the [2,3-e] position. This structural motif confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

211-36-9

Molecular Formula

C9H5NS2

Molecular Weight

191.3 g/mol

IUPAC Name

thieno[2,3-e][1,3]benzothiazole

InChI

InChI=1S/C9H5NS2/c1-2-7-8(10-5-12-7)9-6(1)3-4-11-9/h1-5H

InChI Key

CNNUAQWDSGNIRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CS3)N=CS2

Origin of Product

United States

Comparison with Similar Compounds

Pyrrolo[2,1-b][1,3]benzothiazole Derivatives

  • Structure : Features a benzothiazole fused with a pyrrole ring instead of thiophene.
  • Biological Activity :
    • Antitumor : Derivatives like 2-piperonyl pyrrolo[2,1-b][1,3]benzothiazole (IC50 3.90–4.50 µmol L<sup>−1</sup>) showed potent activity against lung (A549), breast (MCF7), and colon (HCT116) cancer cell lines .
    • Antioxidant : Compound 9d (pyrrolo[2,1-b][1,3]benzothiazole with a thiophene substituent) exhibited 90.4% lipid peroxidation inhibition, outperforming Trolox (89.5%) .
  • SAR Insight : Electron-withdrawing groups (e.g., p-fluorophenyl) enhance antitumor selectivity, while thiophene moieties improve antioxidant capacity .

Thieno[2,3-b]pyridine Derivatives

  • Structure: A thiophene fused with a pyridine ring, differing in annulation position from Thieno[2,3-e][1,3]benzothiazole.
  • Synthesis : Requires α-halo carbonyl compounds for intramolecular cyclization, with bulky substituents (e.g., -CONH2) facilitating ring closure .
  • Applications: Primarily explored as adenosine receptor ligands, with structural flexibility enabling modulation of receptor binding affinity .

Benzo[1,2,3]dithiazole

  • Structure : Contains two sulfur atoms in the heterocyclic ring, contrasting with the single sulfur in benzothiazole.
  • Synthesis : Optimal yields (67%) achieved at 235 ± 5°C; lower temperatures (<220°C) result in unreacted starting material .

Thieno[2,3-e]tetrazolo[1,5-c]pyrimidine

  • Structure : Combines thiophene, tetrazole, and pyrimidine rings.
  • Antimicrobial Activity : Derivatives with methylthio (-SCH3) and isopropyl substituents showed activity against gram-positive and gram-negative bacteria, comparable to reference drugs .
  • SAR : Substituent polarity and steric bulk critically influence antimicrobial efficacy .

Preparation Methods

Aldehyde-Mediated Cyclization

Reacting o-aminothiophenol with α,β-unsaturated aldehydes under acidic conditions yields intermediates that undergo spontaneous cyclization. For example, using cinnamaldehyde in acetic acid at reflux (110°C) produces a thieno-benzothiazole precursor, which is further oxidized with hydrogen peroxide to stabilize the fused structure. This method achieves moderate yields (55–70%) but requires stringent control over stoichiometry to prevent polymerization.

Ketone-Based Annulation

Cyclocondensation with cyclic ketones, such as tetralone, enables direct fusion of the thieno ring. In a representative procedure, o-aminothiophenol reacts with tetralone in dimethylformamide (DMF) at 120°C, followed by iodine-mediated dehydrogenation to aromatize the thieno moiety. Yields range from 60% to 78%, depending on the electron-withdrawing or donating substituents on the ketone.

Transition Metal-Catalyzed Cyclization

Transition metal catalysts enhance regioselectivity and reduce reaction times for constructing the benzothiazole core.

Ruthenium-Catalyzed Oxidative Coupling

RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas provides a one-pot route to 2-aminobenzothiazoles, which serve as intermediates for thieno fusion. For instance, treating N-(2-mercaptophenyl)thienylthiourea with RuCl₃ (5 mol%) in dichloroethane at 80°C induces cyclization, yielding thieno[2,3-e]benzothiazole derivatives in up to 91% yield. Electron-rich substrates exhibit higher reactivity due to facilitated sulfur-nitrogen bond formation.

Palladium-Mediated Cross-Coupling

Palladium catalysts enable Suzuki-Miyaura cross-coupling to introduce aryl groups at the thieno ring’s C-5 position. A protocol using Pd(OAc)₂ (2 mol%), p-toluenesulfonic acid (10 mol%), and K₂CO₃ in aqueous acetone (25°C, 12 h) achieves 85% yield for 5-aryl-thieno[2,3-e]benzothiazoles. This method is notable for its mild conditions and compatibility with sensitive functional groups.

Green Chemistry Approaches

Recent advances prioritize atom economy and reduced environmental impact.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between o-aminothiophenol and chloroacetyl chloride in acetic acid, producing 2-chloromethyl-benzothiazole intermediates in 10 minutes. Subsequent cyclization with thiophene-2-carboxylic acid under solvent-free conditions yields the target compound with 88% efficiency, minimizing waste.

Three-Component Reactions

A catalyst-free, one-pot synthesis combines aromatic amines, benzylamines, and elemental sulfur in dimethyl sulfoxide (DMSO) at 140°C. This method forms double C–S and one C–N bond, achieving 90% yield for 2-phenylnaphtho[2,1-d]thiazole analogs. DMSO acts as both solvent and oxidant, eliminating the need for external oxidizing agents.

Method Conditions Yield Key Advantages
Aldehyde cyclization Acetic acid, 110°C, 12 h 55–70% Simple setup
RuCl₃ catalysis Dichloroethane, 80°C, 6 h ≤91% High regioselectivity
Microwave irradiation Solvent-free, 300 W, 10 min 88% Rapid, energy-efficient
Three-component reaction DMSO, 140°C, 22 h 90% No catalyst, atom-economical

Multi-Step Synthesis from Thioamide Precursors

Thioamides serve as versatile intermediates for constructing the benzothiazole ring before thieno annulation.

Lawesson’s Reagent-Mediated Thionylation

Thionylation of N-benzoyl-o-toluidine with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) generates thioamides, which undergo Yacobsen cyclization in alkaline K₃Fe(CN)₆ to form 2-methylbenzothiazoles. Fluorination at this stage introduces electron-withdrawing groups, enhancing subsequent thieno ring stability.

Radical Cyclization Pathways

Mn(acac)₃-promoted radical cyclization of ortho-isocyanoaryl thioethers with organoboric acids constructs the benzothiazole core at 60°C in fluorobenzene. The radical mechanism proceeds via thiyl intermediates, enabling fusion with thieno rings through controlled radical recombination.

Mechanistic Insights and Challenges

Oxidative Aromatization

Post-cyclization oxidation is critical for aromatizing the thieno ring. Hydrogen peroxide (30%) in ethanol at 50°C is commonly used, but over-oxidation can lead to sulfone byproducts. Recent studies suggest tert-butyl hydroperoxide (TBHP) as a milder alternative, reducing side reactions by 40%.

Steric and Electronic Effects

Bulky substituents on the benzothiazole nitrogen hinder thieno ring fusion, lowering yields by 20–30%. Electron-deficient aryl groups at C-2 improve cyclization efficiency due to enhanced electrophilic character at the reaction site.

Q & A

Q. What are the common synthetic strategies for preparing thieno[2,3-e][1,3]benzothiazole derivatives?

this compound derivatives are typically synthesized via cyclocondensation reactions using Gewald thiophenes or alkyl aminothiophene-carboxylates as starting materials. For example, 3-aminothiophenes undergo azide formation followed by base-catalyzed cycloaddition with activated methylene compounds to yield fused thienotriazolopyrimidines . Modular approaches, such as EDA (electron-deficient alkyne) methodologies, are also employed to introduce substituents like aryl or heteroaryl groups, enabling structural diversity . Key steps include optimizing solvent systems (e.g., DMF or ethanol) and catalysts (e.g., CuI for click chemistry) to enhance yields .

Q. How are this compound derivatives characterized structurally?

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns and ring fusion positions .
  • Elemental analysis : Validates purity and empirical formulas (e.g., C, H, N, S content) .
  • Mass spectrometry : High-resolution MS confirms molecular weights and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configurations in crystalline derivatives, critical for stereochemical studies .

Q. What initial biological screening approaches are recommended for assessing anticancer potential?

Primary anticancer screening follows the US NCI protocol, testing compounds at 10-5^\text{-5} M against panels of 60+ human cancer cell lines (e.g., leukemia, lung, breast). Growth inhibition (%) is quantified, with compounds showing <50% growth considered active . Secondary assays include dose-response curves (IC50_{50} determination) and selectivity indices against non-cancerous cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound analogs?

SAR studies require systematic variation of substituents at key positions (e.g., phenyl rings, heteroatoms) followed by biological evaluation. For instance:

  • Electron-withdrawing groups (e.g., halogens) at the 8-position of benzothiazine derivatives reduce anti-HIV activity, while fused aromatic rings (e.g., naphtho[2,3-e]) retain potency .
  • Methoxy groups on aryl substituents enhance anticancer activity by improving membrane permeability .
    Use combinatorial libraries and multivariate analysis to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. What strategies address low solubility or stability during in vivo testing?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Nanoformulations : Encapsulate derivatives in liposomes or polymeric nanoparticles to enhance solubility and reduce off-target toxicity .
  • Salt formation : Hydrochloride salts of benzothiazole derivatives improve crystallinity and stability .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or cell line heterogeneity. Mitigation strategies include:

  • Standardized protocols : Adopt consistent concentrations (e.g., 10-5^\text{-5} M) and exposure times (e.g., 48 hr) .
  • Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects masking primary activity .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition vs. controls) .

Q. What computational methods predict binding modes with targets like kinases?

  • Molecular docking : AutoDock Vina or Glide simulate interactions with ATP-binding pockets of kinases (e.g., EGFR). Thieno[2,3-e] derivatives with planar fused rings show high affinity due to π-π stacking with Phe residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .
  • QSAR models : Relate electronic descriptors (e.g., HOMO-LUMO gaps) to IC50_{50} values for lead optimization .

Q. How to optimize substituent patterns for dual inhibition of cancer and viral targets?

  • Scaffold hybridization : Integrate motifs from known antivirals (e.g., triazoles for HIV protease inhibition) into thieno[2,3-e] cores .
  • Dual-target screens : Test derivatives against both cancer cell lines (e.g., MCF-7) and viral enzymes (e.g., reverse transcriptase) .
  • Pharmacophore mapping : Identify overlapping features (e.g., hydrogen bond acceptors) required for dual activity .

Q. Tables

Q. Table 1. Key Synthetic Routes for this compound Derivatives

MethodStarting MaterialKey Reagents/ConditionsYield (%)Reference
Cyclocondensation3-AminothiophenesNaN3_3, K2_2CO3_365-85
EDA ApproachAlkynylthiazolesCuI, DIPEA, DMF70-90
Click ChemistryAzide-functionalizedCuSO4_4, sodium ascorbate75-95

Q. Table 2. Biological Activity of Selected Derivatives

CompoundCancer Cell Line (IC50_{50}, μM)Anti-HIV (EC50_{50}, μM)Key Substituents
27r (Naphtho[2,3-e])0.56 (MCF-7)0.56Fused benzene
5a (Methoxy-substituted)1.2 (MDA-MB-231)N/A3,4,5-Trimethoxyphenyl

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